

Technical Support Center: Mitigation of Tween 65 Auto-Oxidation

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Compound of Interest

Compound Name: Tween 65

Cat. No.: B15548172

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This technical support guide is designed for researchers, scientists, and drug development professionals to provide strategies for mitigating the effects of **Tween 65** (Polysorbate 65) auto-oxidation in experimental and pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What is **Tween 65** and why is its stability important?

Tween 65, also known as Polysorbate 65, is a non-ionic surfactant and emulsifier widely used in the pharmaceutical, cosmetic, and food industries to stabilize oil-in-water emulsions.^{[1][2][3][4][5][6]} Its stability is critical as its degradation through auto-oxidation can compromise the quality, efficacy, and safety of the final product.

Q2: What is **Tween 65** auto-oxidation?

Tween 65 auto-oxidation is a chemical degradation process involving the reaction of **Tween 65** molecules with oxygen. This process is often initiated and accelerated by factors such as exposure to light, heat, and the presence of metal ions or peroxides.^{[7][8]} The primary sites of oxidation are the polyoxyethylene (POE) chains and, to a lesser extent, the fatty acid chains.

Q3: What are the consequences of **Tween 65** auto-oxidation in my experiments?

The degradation of **Tween 65** can lead to several undesirable outcomes in a formulation, including:

- Formation of Degradation Products: Generation of peroxides, aldehydes, ketones, and free fatty acids.[7]
- Alteration of Physical Properties: Changes in pH, color, and odor of the formulation.
- Reduced Efficacy: Loss of emulsifying and stabilizing properties.
- Compromised Product Quality: Potential for the formation of sub-visible and visible particles. [5]
- Safety Concerns: Degradation products may be reactive and could potentially interact with the active pharmaceutical ingredient (API) or cause adverse effects.

Q4: How can I detect **Tween 65** auto-oxidation?

Several analytical methods can be employed to detect and quantify the extent of **Tween 65** degradation:

- Peroxide Value (PV) Titration: A common method to measure the concentration of peroxides, which are primary products of auto-oxidation.[9][10]
- High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS): These techniques can separate and quantify intact **Tween 65** and its degradation products.[11][12][13][14][15][16][17]
- Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.[12]

Q5: What are the primary strategies to mitigate **Tween 65** auto-oxidation?

Mitigation strategies focus on controlling the factors that promote oxidation and using stabilizing agents. Key approaches include:

- Control of Storage and Handling Conditions: Storing **Tween 65** in a cool, dark place and minimizing exposure to oxygen by using inert gas blankets (e.g., nitrogen or argon).
- Use of High-Purity **Tween 65**: Utilizing grades of **Tween 65** with low initial peroxide values.

- Addition of Antioxidants: Incorporating antioxidants to scavenge free radicals and inhibit the oxidation chain reaction.
- Use of Chelating Agents: Adding agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
- pH Optimization: Maintaining the formulation at an optimal pH can help minimize degradation.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Unexpected changes in formulation pH, color, or odor.	Tween 65 auto-oxidation leading to the formation of acidic byproducts and other degradants.	1. Analyze the formulation for peroxide value and degradation products using HPLC-MS. 2. Review storage and handling procedures to minimize exposure to light, heat, and oxygen. 3. Consider the addition of a suitable antioxidant.
Formation of visible or sub-visible particles in the formulation.	Degradation of Tween 65 leading to the formation of insoluble free fatty acids. [5]	1. Characterize the particles to confirm their composition. 2. Implement stricter control over raw material quality (low peroxide value Tween 65). 3. Optimize the formulation by including antioxidants or adjusting the pH.
Loss of emulsification and phase separation.	Degradation of the surfactant properties of Tween 65 due to auto-oxidation.	1. Quantify the remaining intact Tween 65 in the formulation. 2. Evaluate the effectiveness of the current storage conditions. 3. Test the compatibility and efficacy of different antioxidants at various concentrations.
Inconsistent experimental results or loss of API activity.	Interaction of the API with reactive degradation products of Tween 65.	1. Perform forced degradation studies of Tween 65 in the presence of the API to identify potential interactions. 2. Incorporate a chelating agent to minimize metal-catalyzed oxidation. 3. Re-evaluate the formulation composition and

consider alternative stabilizers
if necessary.

Quantitative Data on Polysorbate Oxidation

Due to the limited availability of specific quantitative data for **Tween 65**, the following tables summarize data for Tween 20 and Tween 80, which can serve as a reference for understanding the potential behavior of **Tween 65**.

Table 1: Peroxide Formation in Polysorbates under Stress Conditions

Polysorbate	Stress Condition	Peroxide Value (μmol/g)	Reference
Tween 20	Storage at 40°C in air for 7 weeks	~35	[22]
Tween 80	Storage at 40°C in air for 7 weeks	~45	[22]
Tween 20	Exposure to light	Increased peroxide formation	[23]

Table 2: Efficacy of Antioxidants in Mitigating Polysorbate Oxidation (Data for Tween 20 & 80)

Polysorbate	Antioxidant	Concentration	Reduction in Peroxide Levels	Reference
Tween 20/80	Butylated Hydroxytoluene (BHT)	0.01% (w/w)	Significant reduction	[3][12]
Tween 20/80	Butylated Hydroxyanisole (BHA)	0.01% (w/w)	Significant reduction	[12]
Tween 20/80	L-Methionine	10 mM	Complete prevention of oxidative degradation	[3]

Note: The efficacy of antioxidants can be formulation-dependent. It is crucial to perform specific stability studies for your formulation.

Experimental Protocols

Protocol 1: Determination of Peroxide Value in Tween 65

This protocol is adapted from standard iodometric titration methods for determining peroxide values in fats and oils.[10]

Materials:

- **Tween 65** sample
- Acetic acid-chloroform solution (3:2 v/v)
- Saturated potassium iodide (KI) solution
- 0.01 N Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution, standardized
- 1% Starch indicator solution

- Deionized water

Procedure:

- Accurately weigh approximately 5 g of the **Tween 65** sample into a 250 mL Erlenmeyer flask.
- Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
- Add 0.5 mL of saturated KI solution, swirl, and let it stand in the dark for 1 minute.
- Add 30 mL of deionized water and mix thoroughly.
- Titrate the liberated iodine with the standardized 0.01 N $\text{Na}_2\text{S}_2\text{O}_3$ solution, swirling continuously until the yellow color of the iodine has almost disappeared.
- Add 1-2 mL of starch indicator solution. A blue color will appear.
- Continue the titration with $\text{Na}_2\text{S}_2\text{O}_3$ solution, drop by drop, until the blue color disappears completely.
- Perform a blank determination under the same conditions without the sample.

Calculation: Peroxide Value (meq/kg) = $((S - B) * N * 1000) / W$

Where:

- S = Volume of $\text{Na}_2\text{S}_2\text{O}_3$ solution used for the sample (mL)
- B = Volume of $\text{Na}_2\text{S}_2\text{O}_3$ solution used for the blank (mL)
- N = Normality of the $\text{Na}_2\text{S}_2\text{O}_3$ solution
- W = Weight of the sample (g)

Protocol 2: Accelerated Oxidation Study of Tween 65

This protocol outlines a forced degradation study to assess the oxidative stability of **Tween 65**.

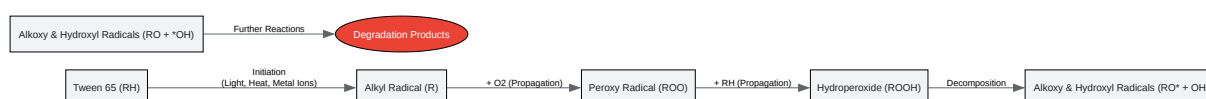
Materials:

- **Tween 65** solution (e.g., 1% w/v in a relevant buffer)
- Hydrogen peroxide (H_2O_2) solution (e.g., 0.1%, 0.5%, 1%) or a source of metal ions (e.g., FeCl_3 at ppm levels)
- Control sample (**Tween 65** solution without stressor)
- Incubator or water bath set to a specific temperature (e.g., 40°C)
- Analytical instrumentation for monitoring degradation (e.g., HPLC-MS, PV titration)

Procedure:

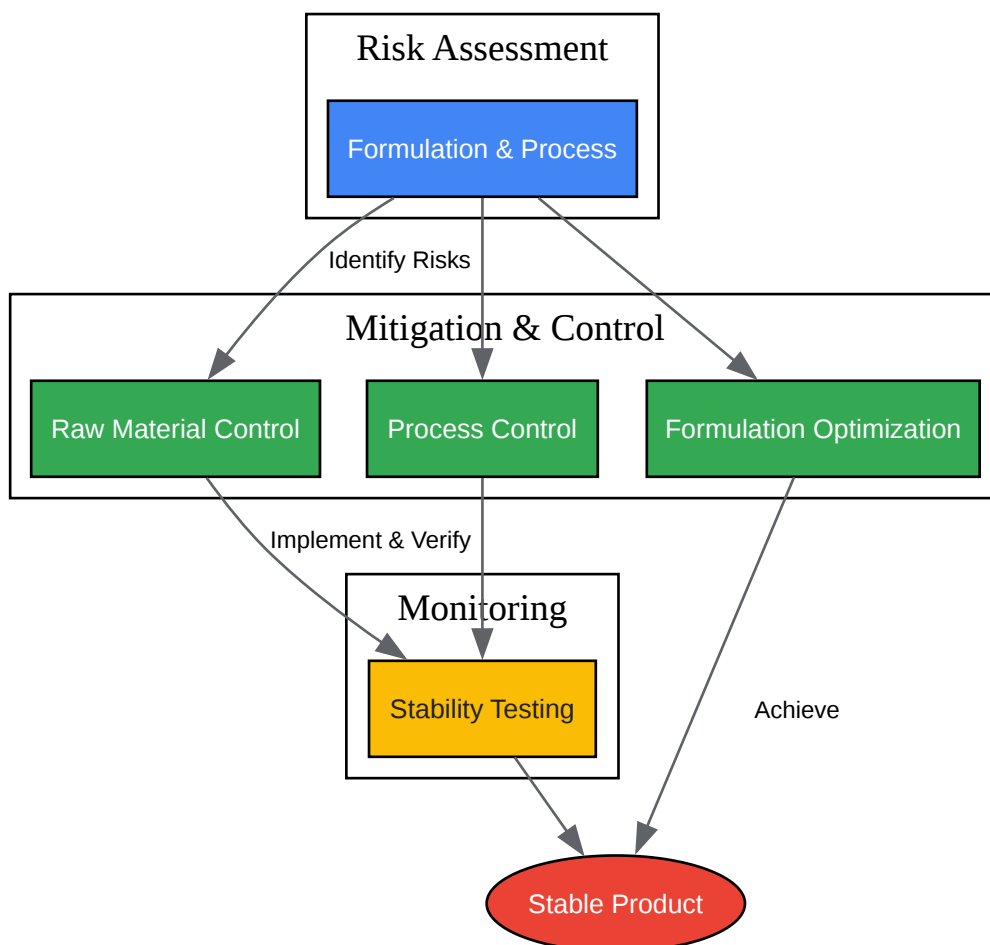
- Prepare solutions of **Tween 65** at the desired concentration in the chosen buffer system.
- Divide the solution into several aliquots. One will serve as the control.
- To the other aliquots, add the stressor (e.g., H_2O_2 or FeCl_3) at different concentrations.
- Incubate all samples (including the control) at the selected temperature (e.g., 40°C) for a defined period (e.g., 1, 2, 4, 8 weeks).
- At each time point, withdraw a sample from each condition.
- Analyze the samples for the extent of degradation using appropriate analytical methods (e.g., measure peroxide value, quantify remaining **Tween 65**, and identify degradation products by HPLC-MS).
- Plot the degradation of **Tween 65** over time for each condition to determine the rate of oxidation.

Visualizations



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Caption: Simplified pathway of **Tween 65** auto-oxidation.



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Caption: Workflow for mitigating **Tween 65** auto-oxidation.

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